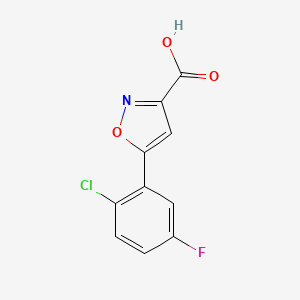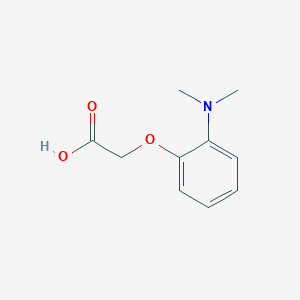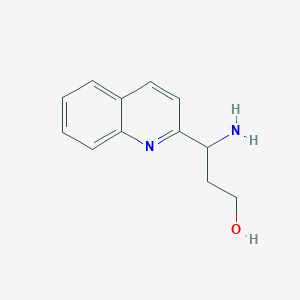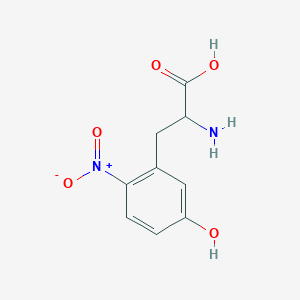
2-(1-methyl-1H-imidazol-5-yl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methyl-1H-imidazol-5-yl)acetaldehyde is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound, in particular, is notable for its potential neurotoxic properties and its role as a histamine metabolite .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-imidazol-5-yl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of aldehydes or ketones with 2-lithio-1-methyl-1H-imidazole. This method typically requires the use of a Grignard reagent, such as phenylmagnesium bromide, to facilitate the reaction . Another method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(1-Methyl-1H-imidazol-5-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like alkyl halides can be used under basic conditions.
Major Products Formed
Oxidation: 2-(1-Methyl-1H-imidazol-5-yl)acetic acid.
Reduction: 2-(1-Methyl-1H-imidazol-5-yl)ethanol.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
科学的研究の応用
2-(1-Methyl-1H-imidazol-5-yl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex imidazole derivatives.
Biology: The compound is studied for its role as a histamine metabolite and its potential neurotoxic effects.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting neurological pathways.
Industry: It is used in the production of various materials and as a precursor in the synthesis of other chemical compounds.
作用機序
The mechanism of action of 2-(1-methyl-1H-imidazol-5-yl)acetaldehyde involves its interaction with molecular targets in the body. As a histamine metabolite, it may influence histamine receptors and pathways, potentially leading to neurotoxic effects . The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in neurotransmission.
類似化合物との比較
Similar Compounds
2-(1-Methyl-1H-imidazol-5-yl)acetic acid: This compound is similar in structure but contains a carboxylic acid group instead of an aldehyde group.
1-Methyl-5-nitro-1H-imidazole-2-methanol: Another related compound with a nitro group and a hydroxymethyl group.
Uniqueness
2-(1-Methyl-1H-imidazol-5-yl)acetaldehyde is unique due to its specific functional groups and its role as a histamine metabolite. Its potential neurotoxic effects and applications in scientific research further distinguish it from other similar compounds.
特性
分子式 |
C6H8N2O |
|---|---|
分子量 |
124.14 g/mol |
IUPAC名 |
2-(3-methylimidazol-4-yl)acetaldehyde |
InChI |
InChI=1S/C6H8N2O/c1-8-5-7-4-6(8)2-3-9/h3-5H,2H2,1H3 |
InChIキー |
RNTINUZQAGELJR-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC=C1CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![tert-butyl N-[2-amino-2-(2-fluoro-4-methylphenyl)ethyl]carbamate](/img/structure/B13611171.png)




![Methyl({[4-(pyridin-2-yl)phenyl]methyl})aminedihydrochloride](/img/structure/B13611219.png)


